molecular formula C3H4Cl4 B086103 1,2,2,3-Tetrachloropropane CAS No. 13116-53-5

1,2,2,3-Tetrachloropropane

Cat. No. B086103
CAS RN: 13116-53-5
M. Wt: 181.9 g/mol
InChI Key: UDPHJTAYHSSOQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,2,2,3-Tetrachloropropane has been a subject of interest in chemical research. For example, the preparation methods for 1,1,2,3-tetrachloropropene, which shares a close structural relationship with 1,2,2,3-Tetrachloropropane, have been explored through various synthesis routes utilizing 1,2,3-trichloropropanes or 3-chloropropene in industry (Zhang Wen-qing, 2010). These methodologies reflect the broader synthetic approaches relevant to the production of chlorinated propane derivatives.

Molecular Structure Analysis

The molecular structure and conformational behavior of 1,2,2,3-tetrachloropropane have been studied using infrared and Raman spectroscopy. These studies reveal that the compound exists as a mixture of at least two conformers in the liquid phase and crystallizes in the GG conformation at low temperatures. High-pressure conditions also influence its crystalline form, demonstrating the compound's versatile molecular structure (D. L. Powell et al., 1983).

Chemical Reactions and Properties

Research into the chemical properties of related chlorinated hydrocarbons has uncovered various reactions, including unusual rearrangements and hydrogen shifts, which may be pertinent to understanding the reactivity of 1,2,2,3-Tetrachloropropane. For instance, the addition of 1,1,1,3-tetrachloropropane to vinylidene chloride leads to significant by-products due to hydrogen shift mechanisms, highlighting the complex chemical behavior of chlorinated propane derivatives (N. A. Kuz’mina et al., 1976).

Physical Properties Analysis

The physical properties of 1,2,2,3-Tetrachloropropane, including phase behavior and stability, can be inferred from the studies on related compounds. For example, the investigation into liquid structures of methylchloromethane compounds provides insights into the density, vaporization enthalpy, and diffraction patterns, which are valuable for understanding the physical characteristics of chlorinated propanes (R. Rey et al., 2000).

Chemical Properties Analysis

The chemical properties of 1,2,2,3-Tetrachloropropane, including its reactivity and interaction with other chemical entities, can be explored through the synthesis and reactions of similar chlorinated compounds. Studies on the synthesis of fluorinated propenes from chlorinated precursors demonstrate the potential for diverse chemical transformations and the formation of compounds with significant industrial and environmental relevance (W. Mao et al., 2014).

Scientific Research Applications

  • Vibrational Spectra and Conformational Behaviour : 1,2,2,3-Tetrachloropropane exhibits different conformers in liquid phase and crystallizes in specific conformations at low temperatures or under high pressure. Vibrational spectra studies, including IR and Raman spectra, provide insights into its structural behavior (Powell et al., 1983).

  • Conformational Analysis : The conformational state of 1,2,2,3-Tetrachloropropane in solution has been studied using PMR (Proton Magnetic Resonance) method in various solvents. This research helps in understanding the molecular dynamics and interactions in different media (Énglin et al., 1973).

  • Internal Rotation Studies : Investigations into the internal rotation of 1,2,2,3-Tetrachloropropane molecules provide data on energy differences and barriers to rotation. This is crucial for understanding molecular dynamics in both liquid and gaseous phases (Heatley et al., 1972).

  • Subchronic Inhalation Toxicity in Rats : A study focused on evaluating the inhalation toxicity of 1,2,2,3-Tetrachloropropane in rats over a 90-day period. This research is important for understanding the potential health risks associated with exposure to this compound (Kolesar et al., 1995).

  • Synthesis and Chemical Kinetics : Research on the synthesis kinetics of 1,2,2,3-Tetrachloropropane using different catalysts and raw materials provides essential information for its production and industrial applications (Xiaoqing, 2008).

Safety And Hazards

1,2,2,3-Tetrachloropropane is classified as having acute toxicity (Category 4, Oral) and can cause skin irritation (Category 2) . It is advised to avoid heat, sparks, open flames, and hot surfaces when handling this compound .

properties

IUPAC Name

1,2,2,3-tetrachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl4/c4-1-3(6,7)2-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPHJTAYHSSOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051656
Record name 1,2,2,3-Tetrachloropropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,2,3-Tetrachloropropane

CAS RN

13116-53-5
Record name 1,2,2,3-Tetrachloropropane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,2,3-Tetrachloropropane
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Record name Propane, 1,2,2,3-tetrachloro-
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Record name 1,2,2,3-Tetrachloropropane
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Record name 1,2,2,3-tetrachloropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
DL Powell, P Klaeboe, K Saebø, GA Crowder - Journal of Molecular …, 1983 - Elsevier
The IR and Raman spectra of 1,2,2,3-tetrachloropropane and 1,3-dichloro-2,2-dimethylpropane are recorded as liquids and as solids both at low temperature and at high pressure. Both …
Number of citations: 15 www.sciencedirect.com
FR Johannsen, GJ Levinskas, GM Rusch… - Journal of Toxicology …, 1988 - Taylor & Francis
Comparative subchronic and reproductive toxicity studies by inhalation exposure were conducted with 1,2,2,3‐tetrachloropropane (TECP) and 1,1,2,2,3‐pentachloropropane (PCP). …
Number of citations: 3 www.tandfonline.com
I Voicu, I Barnes, KH Becker… - The Journal of …, 2001 - ACS Publications
The kinetics and products of the Cl atom initiated oxidation of CH 2 ClCHClCH 2 Cl (1,2,3-trichloropropane) have been investigated at (295 ± 2) K in 700−760 Torr of air in a 405 L …
Number of citations: 12 pubs.acs.org
GB Kolesar, WH Siddiqui, SD Crofoot, MG Evans… - … and Applied Toxicology, 1995 - Elsevier
Subchronic Inhalation Toxicity of 1,1,1,3-Tetrachloropropane in Rats. Kolesar, GB, Siddiqui, WH, Crofoot, SD, Evans, MG, and Meeks, RG (1995). Fundam. Appl. Toxicol. 25, 52-59. The …
Number of citations: 5 www.sciencedirect.com
IJ Gazzard, N Sheppard - Molecular Physics, 1971 - Taylor & Francis
NMR spectra of oriented molecules Page 1 MOLECULAR PHYSICS, 1971, VOL. 21, No. 1, 169-173 NMR spectra of oriented molecules I. Internal rotation and conformational preference of …
Number of citations: 11 www.tandfonline.com
LF Hatch, JJ D'Amico, EV Ruhnke - Journal of the American …, 1952 - ACS Publications
The two isomers of 1, 2, 3-trichloropropene have been prepared, characterized and their relative reactivities have been determined with potassium iodide in acetone and with sodium …
Number of citations: 16 pubs.acs.org
AT Hu, GC Skinke - The Journal of Chemical Thermodynamics, 1969 - Elsevier
Rotating bomb calorimetry was used to determine the following values of ΔH f o (298.15 K)/kcal mol −1 where ΔH f o is the enthalpy of formation: 2,3,5,6-tetrachloro-p-xylene(s), −41.64; …
Number of citations: 16 www.sciencedirect.com
AB Dempster, K Price, N Sheppard - Journal of Magnetic Resonance (1969 …, 1974 - Elsevier
The thermodynamic functions for internal rotation in three chloropropanes have been determined by nuclear magnetic resonance studies at low temperature. The coalescence …
Number of citations: 3 www.sciencedirect.com
GA Crowder - 1980 - pascal-francis.inist.fr
Keyword (fr) COMPOSE ALIPHATIQUE SATURE COMPOSE ORGANIQUE HALOGENE DYNAMIQUE CONFORMATIONNELLE SPECTROMETRIE IR SPECTROMETRIE RAMAN ETAT …
Number of citations: 4 pascal-francis.inist.fr
JW Crump - The Journal of Organic Chemistry, 1963 - ACS Publications
Compound C. cis (a) trans (b) l-Chloropropene (III) 30 75.5 24.5 1, 2-Dichloropropene (IV) 456 39 61 1, 3-Dichloropropene (V) 30 56.5 43.5 1, 2, 3-Trichloropropene (VI) 30 20 80 1, 2, 3-…
Number of citations: 42 pubs.acs.org

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